3-(Benzimidazol-1-yl)-1-(4-chlorophenyl)pyrrolidine-2,5-dione
Description
3-(Benzimidazol-1-yl)-1-(4-chlorophenyl)pyrrolidine-2,5-dione is a pyrrolidine-2,5-dione (succinimide) derivative substituted at position 1 with a 4-chlorophenyl group and at position 3 with a benzimidazole moiety. The pyrrolidine-2,5-dione core is a common scaffold in medicinal chemistry due to its versatility in interacting with biological targets, such as enzymes and receptors .
Properties
IUPAC Name |
3-(benzimidazol-1-yl)-1-(4-chlorophenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O2/c18-11-5-7-12(8-6-11)21-16(22)9-15(17(21)23)20-10-19-13-3-1-2-4-14(13)20/h1-8,10,15H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAQMQHHQMDLBFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Cl)N3C=NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzimidazol-1-yl)-1-(4-chlorophenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of the benzimidazole ring, followed by the introduction of the pyrrolidine-2,5-dione structure through cyclization reactions. Specific reagents and catalysts are used to facilitate these transformations, often under inert atmospheres and at elevated temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(Benzimidazol-1-yl)-1-(4-chlorophenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzimidazole or chlorophenyl sites.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups, altering the compound’s properties.
Scientific Research Applications
3-(Benzimidazol-1-yl)-1-(4-chlorophenyl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it a candidate for drug development and biochemical studies.
Medicine: Potential therapeutic applications include its use as an antimicrobial or anticancer agent, owing to its ability to interact with specific biological targets.
Industry: The compound can be utilized in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 3-(Benzimidazol-1-yl)-1-(4-chlorophenyl)pyrrolidine-2,5-dione exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole moiety is known to bind to specific sites within proteins, potentially inhibiting their function. The chlorophenyl group can enhance the compound’s binding affinity and specificity, while the pyrrolidine-2,5-dione ring may contribute to the overall stability and reactivity of the molecule.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
*LogP values estimated using substituent contribution methods.
Research Findings and Implications
- Substituent Impact: The benzimidazole group in the target compound may enhance binding to aromatic-rich enzyme active sites compared to the nitroalkyl or aminophenyl analogs.
- Synthetic Challenges: Introducing benzimidazole likely requires specialized reagents or catalysts, contrasting with the nickel-mediated synthesis in .
- Stability: The 4-chlorophenyl group in both the target and compounds may improve oxidative stability relative to the aminophenyl derivative.
Biological Activity
3-(Benzimidazol-1-yl)-1-(4-chlorophenyl)pyrrolidine-2,5-dione is a synthetic compound belonging to the class of benzimidazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is this compound, with the molecular formula . The structure features a benzimidazole moiety linked to a pyrrolidine-2,5-dione, which contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₆ClN₃O₂ |
| Molecular Weight | 357.80 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
The biological activity of benzimidazole derivatives often involves interaction with specific molecular targets such as enzymes and receptors. Research indicates that compounds with a benzimidazole scaffold can act as allosteric inhibitors. For instance, studies have shown that similar compounds inhibit the RNA-dependent RNA polymerase (RdRP) of hepatitis C virus (HCV), blocking viral replication by binding to regions away from the active site .
Antiviral Activity
The antiviral properties of benzimidazole derivatives have been well-documented. For example, compounds based on this scaffold have demonstrated efficacy against HCV by inhibiting RdRP activity in a dose-dependent manner . The specific interactions that confer this activity involve binding to critical residues on the polymerase, which can lead to resistance mutations if not carefully managed.
Anticancer Potential
Recent studies have highlighted the potential anticancer activities of benzimidazole derivatives. The compound's unique structure allows it to inhibit various cancer-related targets. For instance, in vitro studies have shown that related compounds can induce apoptosis and inhibit cell migration in cancer cell lines . The mechanism involves disrupting critical signaling pathways associated with cell proliferation and survival.
Case Studies and Research Findings
- Study on HCV Inhibition :
-
Anticancer Activity Assessment :
- Objective : To assess the cytotoxic effects of benzimidazole derivatives on MCF-7 breast cancer cells.
- Findings : Selected compounds led to substantial reductions in cell viability, with IC50 values ranging from 3–10 µM. Mechanistic studies revealed induction of apoptosis and cell cycle arrest at G2/M phase .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
